6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one
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Overview
Description
6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-phenylpyrimidin-4(3H)-one
- 3-Methyl-2-phenylpyrimidin-4(3H)-one
- 6-Hydroxy-3-methylpyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-3-methyl-2-phenylpyrimidin-4(3H)-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
173462-54-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(15)7-9(14)12-11(13)8-5-3-2-4-6-8/h2-7,14H,1H3 |
InChI Key |
HIKGVACQRDSKBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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